(S)-(-)-HA 966

Description

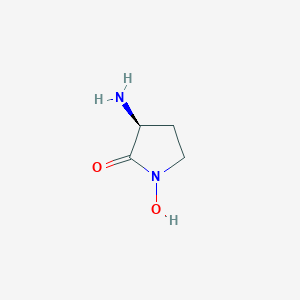

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-1-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUBNLZMKAEIN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283408 | |

| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111821-58-0 | |

| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111821-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HA-966, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-3-Amino-1-hydroxy-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HA-966, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1G86U80C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is (S)-(-)-HA 966

An In-depth Technical Guide to (S)-(-)-HA-966

Introduction

(S)-(-)-HA-966, or (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is the levorotatory enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 displays a distinct pharmacological profile.[1][2][3][4] It is significantly less potent at the NMDA receptor's glycine site and is primarily characterized by its potent sedative, muscle relaxant, and ataxic effects.[1][3][4][5] Its mechanism of action is not fully elucidated but is thought to involve the modulation of striatal dopaminergic pathways, drawing comparisons to the effects of γ-butyrolactone (GBL) and γ-hydroxybutyrate (GHB), although it does not bind to GABA-B receptors.[2][6] This document provides a comprehensive technical overview of (S)-(-)-HA-966 for researchers, scientists, and drug development professionals, detailing its properties, mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.

Chemical and Physical Properties

(S)-(-)-HA-966 is a cyclic hydroxamate derivative of the amino acid norvaline.[2] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-Amino-1-hydroxy-pyrrolidin-2-one | [2] |

| Synonyms | (-)-HA 966 | [7] |

| CAS Number | 111821-58-0 | [8] |

| Molecular Formula | C₄H₈N₂O₂ | [2][8] |

| Molecular Weight | 116.12 g/mol | [2][8] |

| Appearance | Solid | |

| Purity | ≥98% (Commercially available) | [8] |

| Solubility | Soluble to 100 mM in water | [8] |

| Storage | Store at room temperature | [8] |

Mechanism of Action

The primary pharmacological activities of (S)-(-)-HA-966 are distinct from its (R)-(+)-enantiomer. While the racemate HA-966 is known as an NMDA receptor antagonist acting at the glycine modulatory site, this activity is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3][9]

Activity at the NMDA Receptor

(S)-(-)-HA-966 is a very weak antagonist at the glycine site of the NMDA receptor complex.[1][3][5] Radioligand binding and electrophysiological studies have consistently demonstrated that its affinity and inhibitory potency at this site are substantially lower than that of the (R)-(+)-enantiomer.[1][3][5] This weak activity is insufficient to explain its potent in vivo sedative and muscle relaxant effects.

Modulation of Dopaminergic Systems

The most prominent hypothesis for the sedative action of (S)-(-)-HA-966 involves the disruption of striatal dopaminergic neurotransmission.[3][4][8] This effect is similar to that of γ-butyrolactone.[3][4] Studies have shown that systemic administration of the (-)-enantiomer inhibits the neuronal firing rate of dopamine (B1211576) (DA) neurons in the substantia nigra.[6] This inhibition of impulse flow in the nigrostriatal pathway is believed to underlie its sedative and ataxic properties. Furthermore, (S)-(-)-HA-966 has been shown to prevent restraint stress-induced increases in dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[7]

Caption: Enantiomer-specific activity of HA-966 at the NMDA receptor.

Caption: Proposed mechanism of sedative action for (S)-(-)-HA-966.

Pharmacological Effects

The in vivo effects of (S)-(-)-HA-966 are consistent with a central nervous system depressant.

-

Sedative and Hypnotic Effects: It produces a marked, dose-dependent sedative and muscle relaxant action.[1][3][4] In monkeys, the racemate was observed to cause periodical sleeping episodes.[10]

-

Ataxic Effects: The compound significantly impairs motor coordination. The (S)-(-)-enantiomer is over 25-fold more potent in causing ataxia than the (R)-(+)-enantiomer in rotarod tests.[3][4]

-

Anticonvulsant Effects: While the (R)-(+)-enantiomer's anticonvulsant activity is linked to its NMDA antagonism, the (S)-(-)-enantiomer also shows anticonvulsant properties, albeit through a different mechanism.[6] It is effective against tonic extensor seizures induced by electroshock.[6]

-

Anxiolytic and Anti-stress Effects: (S)-(-)-HA-966 has been shown to suppress fear-induced behaviors and prevent stress-induced changes in dopamine metabolism, suggesting anxiolytic potential.[7]

-

Neuroprotective Effects: Unlike its (R)-(+)-enantiomer, (S)-(-)-HA-966 was found to be ineffective in providing neuroprotection in an MPTP-induced animal model of Parkinson's disease.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the pharmacological differences between the enantiomers of HA-966.

Table 5.1: In Vitro Receptor Binding and Functional Assays

| Parameter | Compound | Value (µM) | Species | Preparation | Reference(s) |

| IC₅₀ (Inhibition of [³H]glycine binding) | (S)-(-)-HA-966 | 339 | Rat | Cerebral cortex synaptic membranes | [1][3] |

| (R)-(+)-HA-966 | 12.5 | Rat | Cerebral cortex synaptic membranes | [1][3] | |

| (±)-HA-966 | 17.5 | Rat | Cerebral cortex synaptic membranes | [9] | |

| IC₅₀ (Inhibition of glycine-potentiated NMDA response) | (S)-(-)-HA-966 | 708 | Rat | Cultured cortical neurons | [1][3][5] |

| (R)-(+)-HA-966 | 13 | Rat | Cultured cortical neurons | [1][3][5] |

Table 5.2: In Vivo Efficacy and Potency

| Assay | Compound | ED₅₀ (mg/kg) | Route | Species | Effect | Reference(s) |

| Anticonvulsant (Low-intensity electroshock) | (S)-(-)-HA-966 | 8.8 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] |

| (R)-(+)-HA-966 | 105.9 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] | |

| (±)-HA-966 | 13.2 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] | |

| Ataxia (Rotarod performance) | (S)-(-)-HA-966 | Potent | i.p. | Mouse | >25-fold more potent than (R)-(+) form | [3][4] |

| (R)-(+)-HA-966 | Weak | i.p. | Mouse | Minimum effective dose of 250 mg/kg | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize (S)-(-)-HA-966.

Protocol: Radioligand Binding Assay for Glycine Site Affinity

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptic membranes) in fresh buffer, repeat centrifugation, and finally resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine 50 µL of synaptic membrane preparation (approx. 100 µg protein), 25 µL of [³H]glycine (final concentration ~50 nM), and 25 µL of (S)-(-)-HA-966 at various concentrations (e.g., 10⁻⁸ M to 10⁻³ M).

-

For total binding, add 25 µL of assay buffer instead of the compound.

-

For non-specific binding, add 25 µL of a high concentration of unlabeled glycine (e.g., 1 mM).

-

Incubate the plate at 4°C for 30 minutes.

-

-

Termination and Measurement:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of (S)-(-)-HA-966.

-

Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Caption: Workflow for an in vivo anticonvulsant assay.

Protocol: In Vivo Rotarod Test for Ataxia

-

Animal Training:

-

Select male Swiss-Webster mice (20-25 g).

-

Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a continuous period of 2 minutes. Repeat training until a stable baseline performance is achieved.

-

-

Compound Administration:

-

Divide trained mice into groups.

-

Administer (S)-(-)-HA-966 (or its enantiomer/vehicle as controls) via the desired route (e.g., i.p. or i.v.) at various doses.

-

-

Testing:

-

At a set time post-injection (e.g., 15 minutes), place each mouse on the rotating rod.

-

Record the latency to fall from the rod.

-

A cut-off time (e.g., 120 seconds) is typically used, where animals remaining on the rod for the full duration are assigned the maximum score.

-

-

Data Analysis:

-

Compare the mean latency to fall for each dose group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

The dose that causes a significant decrease in performance is considered the minimum effective dose for ataxia.

-

Conclusion

(S)-(-)-HA-966 is a pharmacologically unique compound whose primary effects—sedation, muscle relaxation, and ataxia—are not mediated by the NMDA receptor's glycine site, in stark contrast to its (R)-(+)-enantiomer. Its mechanism appears to involve the inhibition of dopaminergic neurons, making it a valuable tool for investigating the role of dopamine in arousal, motor control, and stress responses. The clear stereospecificity of HA-966 enantiomers provides a powerful demonstration of how subtle changes in molecular geometry can lead to profoundly different biological activities. Further research into the precise molecular targets of (S)-(-)-HA-966 could yield new insights into the mechanisms of sedation and may inform the development of novel therapeutic agents.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HA-966 - Wikipedia [en.wikipedia.org]

- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. reddit.com [reddit.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

(S)-(-)-HA 966: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-HA 966, the S-enantiomer of 3-amino-1-hydroxy-pyrrolidin-2-one, is a compound that has garnered significant interest in neuroscience research due to its distinct pharmacological profile. Unlike its R-(+)-enantiomer, which is a potent and selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, this compound exhibits only weak activity at this site.[1][2] Instead, its prominent sedative and muscle relaxant effects are attributed to a unique mechanism involving the modulation of the nigrostriatal dopamine (B1211576) system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: Disruption of Striatal Dopaminergic Neurotransmission

The primary mechanism of action for the sedative and muscle relaxant effects of this compound is not its interaction with the NMDA receptor, but rather its ability to disrupt dopaminergic neurotransmission in the striatum.[1] This effect is primarily achieved through the inhibition of the firing of dopaminergic neurons originating in the substantia nigra pars compacta.

Inhibition of Dopaminergic Neuron Firing

Electrophysiological studies have demonstrated that systemic administration of this compound leads to a dose-dependent reduction in the firing rate of dopamine neurons in the substantia nigra, ultimately resulting in a complete cessation of spontaneous neuronal activity.[2] This inhibitory effect is not mediated by the NMDA receptor. While the precise molecular target responsible for this inhibition remains to be definitively elucidated, evidence suggests a potential, albeit indirect, involvement of the GABA-B receptor system. The inhibitory effects of this compound on dopaminergic neuronal firing have been shown to be completely reversed by the GABA-B receptor antagonist, CGP-35348.[2][3] However, radioligand binding studies have revealed that this compound has a very low affinity for the GABA-B receptor itself, suggesting a complex, possibly functional or indirect, interaction rather than direct agonism.[3]

Impact on Striatal Dopamine Levels

The inhibition of dopamine neuron firing in the substantia nigra by this compound is thought to lead to an increase in the extracellular concentration of dopamine in the striatum. While direct quantitative in vivo microdialysis data for the (S)-(-)-enantiomer is limited, studies on the racemic mixture of HA-966 have shown a rapid and selective increase in striatal dopamine levels.[4] The proposed mechanism for this phenomenon is that the cessation of nerve impulses reduces the reuptake of dopamine from the synaptic cleft, leading to its accumulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that defines the pharmacological profile of this compound.

| Parameter | Value | Species | Preparation | Reference |

| IC50 ([3H]glycine binding) | 339 µM | Rat | Cerebral cortex synaptic membranes | [1][2] |

| IC50 (inhibition of glycine-potentiated NMDA responses) | 708 µM | Rat | Cultured cortical neurons | [2] |

Table 1: this compound Activity at the NMDA Receptor Glycine Site

| Parameter | Value | Route of Administration | Species | Preparation | Reference |

| ID50 (reduction in firing rate) | 5.7 mg/kg | i.v. | Rat | Substantia nigra dopamine neurons (in vivo) | [2] |

| EC50 (inhibition of firing) | 444.0 µM | Bath application | Rat | Substantia nigra slices (in vitro) | [3] |

Table 2: this compound Inhibitory Effects on Dopaminergic Neurons

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This protocol outlines the methodology used to determine the binding affinity of this compound to the strychnine-insensitive glycine site of the NMDA receptor.

1. Membrane Preparation:

-

Rat cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

-

Aliquots of the membrane preparation (typically 0.2-0.5 mg of protein) are incubated in a final volume of 0.5 mL of 50 mM Tris-acetate buffer.

-

The incubation mixture contains a fixed concentration of [3H]glycine (e.g., 50 nM) and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

-

The mixture is incubated at 4°C for 30 minutes.

3. Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is determined by non-linear regression analysis of the competition binding data.

Extracellular Single-Unit Electrophysiology in the Substantia Nigra

This protocol describes the in vivo method used to measure the effect of this compound on the firing rate of dopamine neurons in the substantia nigra.

1. Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate).

-

The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull overlying the substantia nigra.

2. Recording Electrode Placement:

-

A glass micropipette filled with a conducting solution (e.g., 2 M NaCl) is lowered into the substantia nigra pars compacta.

-

Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow, regular firing rate (1-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.

3. Drug Administration and Data Acquisition:

-

A stable baseline firing rate of a single dopamine neuron is recorded for several minutes.

-

This compound is administered intravenously (i.v.) in escalating doses.

-

The neuronal firing rate is continuously recorded, amplified, filtered, and displayed on an oscilloscope.

-

Spike times are recorded and analyzed to determine the firing frequency.

4. Data Analysis:

-

The change in firing rate from baseline is calculated for each dose of the compound.

-

The dose that produces a 50% reduction in the baseline firing rate (ID50) is determined.

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the striatum.

1. Probe Implantation:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the striatum and secured to the skull with dental cement.

-

A dummy cannula is inserted to keep the guide patent.

2. Microdialysis Procedure:

-

Following a recovery period, the dummy cannula is replaced with a microdialysis probe.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

-

Baseline dialysate samples are collected to establish basal dopamine levels.

-

This compound is administered systemically (e.g., intraperitoneally or intravenously).

-

Dialysate samples continue to be collected to monitor changes in extracellular dopamine concentrations over time.

4. Sample Analysis:

-

The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Dopamine is separated on a reverse-phase column and detected by an electrochemical detector.

5. Data Analysis:

-

Dopamine concentrations are typically expressed as a percentage of the baseline levels.

-

The time course of the drug's effect on dopamine release is plotted.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the proposed signaling pathway and experimental workflows.

Caption: Proposed signaling pathway for this compound.

Caption: Experimental workflows for key assays.

Conclusion

References

- 1. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Responses of rat substantia nigra dopamine-containing neurones to (-)-HA-966 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+-)-1-hydroxy-3-aminopyrrolidone-2 (HA-966) inhibits the activity of substantia nigra dopamine neurons through a non-N-methyl-D-aspartate receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-(-)-HA-966: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-HA-966, the S-enantiomer of 3-amino-1-hydroxy-pyrrolidin-2-one, exhibits a unique pharmacological profile characterized by potent sedative, ataxic, and muscle relaxant effects. Unlike its R-(+)-enantiomer, which acts as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 is only weakly active at this site. Its primary mechanism of action is believed to involve the disruption of striatal dopaminergic neurotransmission, presenting a distinct profile from classic central nervous system depressants. This document provides a comprehensive overview of the pharmacological properties of (S)-(-)-HA-966, including its binding affinities, in vitro and in vivo effects, and detailed experimental methodologies for its characterization.

Introduction

HA-966 is a chiral molecule whose enantiomers possess distinct pharmacological activities. The (R)-(+)-enantiomer is a well-characterized antagonist of the glycine site on the NMDA receptor, contributing to its anticonvulsant and neuroprotective properties.[1] In contrast, the (S)-(-)-enantiomer is primarily responsible for the sedative and ataxic effects of the racemic mixture.[1] Described as a γ-hydroxybutyric acid (GHB)-like agent, (S)-(-)-HA-966 notably lacks affinity for the GABA-B receptor, distinguishing its mechanism from that of GHB.[1] This technical guide focuses on the pharmacological profile of (S)-(-)-HA-966, providing a detailed resource for researchers and drug development professionals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer, providing a comparative view of their activity at the NMDA receptor glycine site.

Table 1: In Vitro Binding Affinities at the NMDA Receptor Glycine Site

| Compound | Preparation | Radioligand | IC50 (µM) | Reference(s) |

| (S)-(-)-HA-966 | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 339 | [2] |

| (R)-(+)-HA-966 | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 12.5 | [2] |

| (±)-HA-966 | Rat Cerebral Cortex Synaptic Plasma Membranes | [3H]glycine | 17.5 | [3] |

Table 2: In Vitro Functional Activity at the NMDA Receptor

| Compound | Preparation | Assay | IC50 (µM) | Reference(s) |

| (S)-(-)-HA-966 | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA response | 708 | [4] |

| (R)-(+)-HA-966 | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA response | 13 | [4] |

Mechanism of Action

(S)-(-)-HA-966 is a weak antagonist at the glycine site of the NMDA receptor.[2][4] Its prominent sedative and ataxic effects are primarily attributed to a disruption of striatal dopaminergic mechanisms.[2] While the precise molecular mechanism is not fully elucidated, evidence suggests that HA-966 can inhibit the firing rate of dopamine (B1211576) neurons in the substantia nigra.[4] Unlike many sedatives, it does not interact with GABA-B receptors.[1]

Proposed mechanism of (S)-(-)-HA-966 leading to sedation.

In Vivo Pharmacology

In animal models, (S)-(-)-HA-966 induces marked sedation, muscle relaxation, and ataxia.[2] It has been shown to prevent restraint stress-induced increases in dopamine utilization in the medial prefrontal cortex and nucleus accumbens in rats. Furthermore, it suppresses fear-induced behaviors such as immobility and defecation in conditioned fear paradigms.

Detailed Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes the methodology for determining the binding affinity of (S)-(-)-HA-966 to the strychnine-insensitive glycine site of the NMDA receptor.

-

Preparation of Cortical Membranes:

-

Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands.

-

The suspension is centrifuged again, and the final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a specific radioligand, such as [3H]glycine, and various concentrations of the test compound ((S)-(-)-HA-966).

-

The incubation is carried out in a final volume of 500 µL for 30 minutes at 4°C.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the competition binding data.

-

Workflow for radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for assessing the functional activity of (S)-(-)-HA-966 on NMDA receptors in cultured neurons.

-

Cell Culture:

-

Primary cortical neurons are prepared from embryonic day 18 rat fetuses.

-

The cortical tissue is dissociated and plated onto poly-L-lysine-coated glass coverslips.

-

Neurons are maintained in a suitable culture medium for 10-14 days before recording.

-

-

Electrophysiological Recording:

-

Coverslips with cultured neurons are transferred to a recording chamber continuously perfused with an external solution.

-

Whole-cell patch-clamp recordings are made from pyramidal-like neurons under voltage-clamp conditions.

-

Patch pipettes are filled with an internal solution containing a cesium-based salt to block potassium channels.

-

NMDA receptor-mediated currents are evoked by the application of NMDA in the presence of glycine.

-

The effect of (S)-(-)-HA-966 is determined by co-application with NMDA and glycine.

-

The holding potential is typically set at -60 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

-

The peak amplitude of the NMDA-evoked current is measured before and after the application of (S)-(-)-HA-966 to determine the degree of inhibition.

-

Workflow for whole-cell patch-clamp electrophysiology.

Rodent Restraint Stress Model

This protocol details the procedure for inducing stress in rats to study the effects of (S)-(-)-HA-966 on neurochemical changes.

-

Apparatus:

-

Well-ventilated, size-appropriate restraint tubes that restrict movement without causing injury.

-

-

Procedure:

-

Male Sprague-Dawley rats are habituated to the experimental room for at least one week.

-

Animals are randomly assigned to control and stress groups.

-

(S)-(-)-HA-966 or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 3 and 5 mg/kg) prior to the stress session.

-

Rats in the stress group are placed in the restraint tubes for a defined period (e.g., 30 minutes to 2.5 hours).[5][6]

-

Control animals remain in their home cages.

-

Immediately after the restraint period, animals are euthanized, and brain regions of interest (e.g., medial prefrontal cortex, nucleus accumbens) are dissected.

-

Tissue samples are analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Auditory Fear Conditioning Model

This protocol describes a method for assessing the anxiolytic-like effects of (S)-(-)-HA-966 in rats.

-

Apparatus:

-

A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.

-

A distinct testing chamber with different contextual cues.

-

-

Procedure:

-

Conditioning (Day 1):

-

Rats are placed in the conditioning chamber and allowed to acclimatize.

-

An auditory conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an unconditioned stimulus (US), a mild foot shock.

-

This pairing is repeated several times.

-

-

Testing (Day 2):

-

(S)-(-)-HA-966 or vehicle is administered prior to testing.

-

Rats are placed in the novel testing chamber.

-

The auditory CS is presented without the US.

-

Fear-induced behaviors, such as freezing (immobility) and defecation, are recorded and quantified.

-

-

Conclusion

(S)-(-)-HA-966 possesses a distinct pharmacological profile characterized by sedative and ataxic effects that are not primarily mediated by the NMDA receptor glycine site or GABA-B receptors. Its mechanism of action appears to involve the modulation of the striatal dopaminergic system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of (S)-(-)-HA-966 and other compounds with similar pharmacological properties. Further research is warranted to fully elucidate the molecular targets and signaling pathways responsible for its unique central nervous system effects, which could inform the development of novel therapeutic agents.

References

- 1. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of Chronic Restraint Stress Model in Young Adult Rats for the Study of Depression Using Longitudinal Multimodal MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Enantiomer-Specific Effects of HA-966: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-hydroxy-2-pyrrolidone (HA-966) is a chiral molecule with marked central nervous system activity. Its pharmacological effects are stereospecific, with the (R)-(+)- and (S)-(-)-enantiomers possessing distinct and largely non-overlapping profiles. This technical guide provides an in-depth overview of the enantiomer-specific effects of HA-966, focusing on its differential interactions with the N-methyl-D-aspartate (NMDA) receptor and other neuronal systems. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of HA-966 and its enantiomers.

Introduction

HA-966 is a centrally active compound that has been investigated for its neuroprotective, anticonvulsant, anxiolytic, and sedative properties.[1] Early studies with the racemic mixture revealed a complex pharmacological profile. Subsequent resolution of the enantiomers and their individual characterization demonstrated that the observed effects of racemic HA-966 are a composite of the distinct actions of its (R)-(+)- and (S)-(-)-forms.[1][2]

The (R)-(+)-enantiomer of HA-966 is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor.[2][3] This action underlies its anticonvulsant and neuroprotective effects.[1] In contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with a pharmacological profile resembling that of gamma-butyrolactone (B3396035) (GBL).[2][4] It is significantly less active at the NMDA receptor's glycine site.[2][3] This guide will delineate the specific pharmacological properties of each enantiomer, providing quantitative data and detailed methodologies to facilitate further research and development.

Quantitative Data on Enantiomer-Specific Effects

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of the (R)-(+)- and (S)-(-)-enantiomers of HA-966.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | (R)-(+)-HA-966 | (S)-(-)-HA-966 | Racemic HA-966 | Reference(s) |

| IC₅₀ for [³H]glycine binding | 12.5 µM | 339 µM | 17.5 µM | [2][3][5] |

| Kᵢ for glycine site (estimated) | - | - | 6-17 µM | [6] |

| IC₅₀ for inhibition of glycine-potentiated NMDA response | 13 µM | 708 µM | - | [1][2] |

| pKb at glycine site | 5.6 | - | - | [2] |

Table 2: In Vivo Anticonvulsant and Sedative/Ataxic Effects

| Effect | Animal Model | (R)-(+)-HA-966 (ED₅₀) | (S)-(-)-HA-966 (ED₅₀) | Racemic HA-966 (ED₅₀) | Reference(s) |

| Anticonvulsant | NMDLA-induced seizures (i.v.) | 900 mg/kg | - | - | [2] |

| Sound-induced seizures (i.p.) | 52.6 mg/kg | - | - | [2] | |

| Sedative/Ataxic | Rotarod performance | >25-fold less potent than (S)-(-) enantiomer | Potent sedative | - | [2] |

Signaling Pathways and Mechanisms of Action

(R)-(+)-HA-966: Antagonism at the NMDA Receptor Glycine Site

The primary mechanism of action of (R)-(+)-HA-966 is its selective, low-efficacy partial agonism/antagonism at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2][7] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel. By binding to the glycine site, (R)-(+)-HA-966 acts as a competitive antagonist, preventing the binding of endogenous glycine and thereby reducing the probability of channel opening in the presence of glutamate.[5] This leads to a reduction in NMDA receptor-mediated excitatory neurotransmission.

(S)-(-)-HA-966: Sedative Effects and Dopaminergic Modulation

The mechanism underlying the sedative and muscle relaxant effects of (S)-(-)-HA-966 is distinct from that of its enantiomer and is not primarily mediated by the NMDA receptor.[2] The pharmacological profile of (S)-(-)-HA-966 is often compared to that of gamma-butyrolactone (GBL), a known sedative.[4] It has been suggested that the sedative action of (S)-(-)-HA-966 involves a disruption of striatal dopaminergic mechanisms.[2] Specifically, it is thought to inhibit the firing of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine (B1211576) release in the striatum.[8] Importantly, studies have shown that (S)-(-)-HA-966 has no affinity for the GABAB receptor, a common target for sedative drugs.[4] The precise molecular target responsible for the inhibition of dopaminergic neuron firing remains to be fully elucidated.

Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is used to determine the binding affinity of the HA-966 enantiomers to the glycine site of the NMDA receptor.

-

Tissue Preparation: Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-acetate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

-

Radioligand: [³H]glycine is used as the radioligand.

-

Assay: The membrane preparation is incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound ((R)-(+)-HA-966, (S)-(-)-HA-966, or racemic HA-966). Non-specific binding is determined in the presence of a saturating concentration of unlabeled glycine (e.g., 1 mM).

-

Incubation: The mixture is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀) is determined. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique is employed to assess the functional antagonism of NMDA receptor-mediated currents by the HA-966 enantiomers in cultured neurons.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured on coverslips.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions: The external solution contains physiological concentrations of ions, and the internal pipette solution mimics the intracellular ionic environment. NMDA and glycine are included in the external solution to activate NMDA receptors.

-

Procedure:

-

A glass micropipette is used to form a high-resistance seal with the membrane of a neuron.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

-

NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.

-

The test compound ((R)-(+)-HA-966 or (S)-(-)-HA-966) is applied at various concentrations, and the inhibition of the NMDA-evoked current is measured.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the NMDA-evoked current (IC₅₀) is determined.

In Vivo Assessment of Anticonvulsant Activity

-

NMDLA-Induced Seizure Model:

-

Animal Model: Mice.

-

Procedure: A sub-convulsive dose of N-methyl-D,L-aspartic acid (NMDLA) is administered intravenously. The test compound is administered prior to the NMDLA injection.

-

Endpoint: The ability of the test compound to prevent the occurrence of clonic and/or tonic seizures is recorded. The dose that protects 50% of the animals from seizures (ED₅₀) is calculated.

-

-

Audiogenic Seizure Model:

-

Animal Model: Genetically susceptible mice (e.g., DBA/2).

-

Procedure: Mice are exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren). The test compound is administered prior to the stimulus.

-

Endpoint: The occurrence of wild running, clonic seizures, and tonic seizures is scored. The ED₅₀ for the prevention of the tonic component of the seizure is determined.

-

In Vivo Assessment of Sedative/Ataxic Effects

-

Rotarod Test:

-

Animal Model: Mice.

-

Procedure: Mice are placed on a rotating rod. The latency to fall off the rotating rod is measured. The test compound is administered prior to the test.

-

Endpoint: A decrease in the latency to fall from the rotarod is indicative of motor impairment and sedation. The dose that causes 50% of the animals to fall within a specified time (e.g., 60 seconds) is determined as the ED₅₀.

-

Conclusion

The enantiomers of HA-966 exhibit distinct and separable pharmacological profiles, a crucial consideration for any therapeutic development. The (R)-(+)-enantiomer's selective antagonism at the NMDA receptor glycine site provides a clear mechanism for its observed anticonvulsant and neuroprotective effects. In contrast, the (S)-(-)-enantiomer's potent sedative and muscle relaxant properties appear to be mediated through a non-NMDA receptor mechanism involving the modulation of dopaminergic systems. The lack of significant NMDA receptor activity in the (S)-(-)-enantiomer and the absence of sedative properties in the (R)-(+)-enantiomer at effective anticonvulsant doses highlight the potential for developing enantiomerically pure drugs with improved therapeutic indices. Further elucidation of the precise molecular target of (S)-(-)-HA-966 could open new avenues for the development of novel sedative and muscle relaxant agents. This guide provides a foundational resource for researchers to build upon in their exploration of the complex and stereospecific pharmacology of HA-966.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HA-966 - Wikipedia [en.wikipedia.org]

- 5. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

A Tale of Two Enantiomers: Unraveling the Dichotomous Activity of (S)-(-)-HA-966 and (R)-(+)-HA-966

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-amino-1-hydroxy-2-pyrrolidinone, commonly known as HA-966, presents a fascinating case of stereoisomerism where its enantiomers, (S)-(-)-HA-966 and (R)-(+)-HA-966, exhibit markedly distinct pharmacological profiles. This technical guide provides a comprehensive analysis of the differential activities of these two enantiomers, focusing on their interactions with key neurotransmitter systems. We delve into their mechanisms of action, present quantitative data on their binding affinities and in vivo potencies, and provide detailed experimental protocols for the key assays used to characterize their effects. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development, offering a consolidated view of the contrasting biological activities of these two molecules.

Introduction

HA-966 is a chiral molecule that has garnered significant interest in neuropharmacology due to the divergent central nervous system effects of its enantiomers.[1] The (R)-(+)-enantiomer is primarily recognized for its activity as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[2][3] This activity confers upon it neuroprotective and anticonvulsant properties.[4][5] In stark contrast, the (S)-(-)-enantiomer displays only weak activity at the NMDA receptor but possesses potent sedative, muscle relaxant, and ataxic effects.[2][4] While its mechanism is not fully elucidated, it is often described as a γ-hydroxybutyric acid (GHB)-like agent, though it does not bind to GABAB receptors.[1] This guide will systematically explore these differences, providing the quantitative data and methodological details necessary for a thorough understanding of their distinct pharmacological landscapes.

Quantitative Data Presentation

The contrasting pharmacological activities of (S)-(-)-HA-966 and (R)-(+)-HA-966 are clearly demonstrated by their differing affinities in radioligand binding assays and their potencies in in vivo models. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Receptor Binding and Functional Assays

| Enantiomer | Assay | Preparation | IC50 (µM) | Reference(s) |

| (R)-(+)-HA-966 | [3H]glycine binding (strychnine-insensitive) | Rat cerebral cortex synaptic membranes | 12.5 | [2][4] |

| (S)-(-)-HA-966 | [3H]glycine binding (strychnine-insensitive) | Rat cerebral cortex synaptic membranes | 339 | [2][4] |

| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 | [2][4] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 | [2][4] |

Table 2: In Vivo Potency and Efficacy

| Enantiomer | Model | Species | Endpoint | ED50 (mg/kg) | Route of Administration | Reference(s) |

| (R)-(+)-HA-966 | Low-intensity electroshock (anticonvulsant) | Mouse | Prevention of tonic extensor seizures | 105.9 | i.v. | [5] |

| (S)-(-)-HA-966 | Low-intensity electroshock (anticonvulsant) | Mouse | Prevention of tonic extensor seizures | 8.8 | i.v. | [5] |

| Racemic HA-966 | Low-intensity electroshock (anticonvulsant) | Mouse | Prevention of tonic extensor seizures | 13.2 | i.v. | [5] |

| (R)-(+)-HA-966 | Sound-induced seizures | Mouse | Antagonism of seizures | 52.6 | i.p. | [2] |

| (R)-(+)-HA-966 | NMDLA-induced seizures | Mouse | Antagonism of seizures | 900 | i.v. | [2] |

| (S)-(-)-HA-966 | Ataxia (inverted screen fall-off) | Mouse | Motor impairment | >25-fold more potent than (R)-(+)-enantiomer | - | [2][4] |

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of the HA-966 enantiomers stem from their differential interactions with key neurotransmitter systems.

(R)-(+)-HA-966: The NMDA Receptor Glycine Site Antagonist

(R)-(+)-HA-966 acts as a selective antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor.[2][3] The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, (R)-(+)-HA-966 prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation. This antagonism is considered to be of a low-efficacy partial agonist nature, as even at high concentrations, it does not completely abolish NMDA responses.[2][4] This mechanism underlies its observed neuroprotective and anticonvulsant properties, as excessive NMDA receptor activation is implicated in excitotoxicity and seizure propagation.

Figure 1: (R)-(+)-HA-966 Mechanism of Action at the NMDA Receptor.

(S)-(-)-HA-966: A Sedative with a Complex Profile

The mechanism of action for (S)-(-)-HA-966 is less clearly defined. It is a weak antagonist at the NMDA receptor glycine site.[2][4] Its pronounced sedative, muscle relaxant, and ataxic effects have led to comparisons with γ-butyrolactone and GHB.[1] However, studies have shown that it does not have an affinity for the GABAB receptor.[1] The sedative effects are suggested to arise from a disruption of striatal dopaminergic mechanisms.[4] This enantiomer has also been shown to have anticonvulsant properties against electroshock-induced seizures, an effect not related to glycine antagonism.[5]

Figure 2: Postulated Mechanisms of Action for (S)-(-)-HA-966.

Experimental Protocols

The characterization of the distinct activities of the HA-966 enantiomers relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay: [3H]glycine Binding to Rat Cerebral Cortex Synaptic Membranes

This protocol is designed to measure the affinity of compounds for the strychnine-insensitive glycine binding site on the NMDA receptor.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]glycine (specific activity ~40-60 Ci/mmol)

-

Unlabeled Glycine (for determination of non-specific binding)

-

Test compounds: (S)-(-)-HA-966 and (R)-(+)-HA-966

-

Glass-fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortices in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of test compound solution (at various concentrations), and 50 µL of [3H]glycine (final concentration ~10 nM).

-

For total binding, add 50 µL of Assay Buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM) instead of the test compound.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (100 µg protein).

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass-fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Figure 3: Workflow for the [3H]glycine Radioligand Binding Assay.

Electrophysiology: Whole-Cell Patch-Clamp Recordings in Rat Cortical Slices

This protocol is used to assess the functional antagonism of NMDA receptor-mediated currents by the HA-966 enantiomers.

Materials:

-

Young adult rats (e.g., P21-P35)

-

Slicing solution (ice-cold, oxygenated): Sucrose-based artificial cerebrospinal fluid (aCSF)

-

Recording aCSF (oxygenated): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

-

Internal solution for patch pipette: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

-

NMDA, Glycine, and test compounds

-

Vibratome

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

-

Cut coronal slices (300-400 µm thick) containing the cortex using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.

-

Visualize cortical neurons (e.g., in layer V) using a microscope with DIC optics.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a negative potential (e.g., -70 mV) to assess AMPA receptor-mediated currents and at a positive potential (e.g., +40 mV) to relieve the Mg2+ block and isolate NMDA receptor-mediated currents.

-

-

Drug Application and Data Acquisition:

-

Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.

-

Establish a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Bath-apply a known concentration of glycine to potentiate the NMDA response.

-

Apply different concentrations of (S)-(-)-HA-966 or (R)-(+)-HA-966 to the bath and record the inhibition of the glycine-potentiated NMDA EPSCs.

-

Wash out the drug to observe recovery of the response.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA EPSCs before and after drug application.

-

Construct a concentration-response curve and calculate the IC50 for each enantiomer.

-

In Vivo Neuroprotection: NMDA-Induced Excitotoxicity in Neonatal Rats

This model assesses the ability of a compound to protect against neuronal damage caused by excessive NMDA receptor activation.

Materials:

-

Postnatal day 7 (PND7) rat pups

-

NMDA solution (e.g., 15 nmol in sterile saline)

-

Test compounds: (S)-(-)-HA-966 and (R)-(+)-HA-966

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus for neonatal rats

-

Hamilton syringe

Procedure:

-

Surgery and Injection:

-

Anesthetize the PND7 rat pup.

-

Secure the pup in the stereotaxic apparatus.

-

Make a small incision in the scalp to expose the skull.

-

Inject a solution of NMDA into the striatum using a Hamilton syringe.

-

Administer the test compound (or vehicle) via a specified route (e.g., intraperitoneally) 15 minutes after the NMDA injection.

-

-

Assessment of Brain Injury:

-

Allow the pups to recover and return them to their dam.

-

After a set period (e.g., 5 days), sacrifice the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains and process them for histological analysis (e.g., Nissl staining).

-

Quantify the extent of brain damage by measuring the size of the lesion in the injected hemisphere.

-

-

Data Analysis:

-

Compare the lesion volumes in the vehicle-treated group with those in the drug-treated groups.

-

Determine if the test compound significantly reduces NMDA-induced brain injury.

-

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Male mice (e.g., 20-25 g)

-

Electroconvulsive shock generator with corneal electrodes

-

Test compounds: (S)-(-)-HA-966 and (R)-(+)-HA-966

-

Electrode solution (e.g., 0.9% saline)

Procedure:

-

Drug Administration:

-

Administer the test compound or vehicle to groups of mice via a specified route (e.g., intravenously or intraperitoneally).

-

-

Seizure Induction:

-

At the time of predicted peak effect of the drug, apply a drop of electrode solution to the eyes of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

-

Observation and Scoring:

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered a positive anticonvulsant effect.

-

-

Data Analysis:

-

For each dose of the test compound, calculate the percentage of mice protected from the tonic hindlimb extension.

-

Determine the ED50 (the dose that protects 50% of the animals) for each enantiomer using probit analysis.

-

Conclusion

The enantiomers of HA-966 provide a compelling example of how stereochemistry can dictate pharmacological activity. (R)-(+)-HA-966 is a well-characterized selective antagonist of the NMDA receptor glycine site with demonstrated neuroprotective and anticonvulsant properties. In contrast, (S)-(-)-HA-966 exhibits a distinct pharmacological profile characterized by potent sedative and ataxic effects, likely mediated through a complex interplay with the dopaminergic system and other, as yet unidentified, targets. The significant differences in their in vitro and in vivo activities underscore the importance of stereospecificity in drug design and development. This technical guide, by consolidating quantitative data and detailed experimental protocols, aims to facilitate further research into the unique properties of these enantiomers and their potential therapeutic applications. The provided methodologies can serve as a foundation for the continued exploration of these and other stereoisomers in the field of neuropharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

An In-Depth Technical Guide to the Sedative Properties of (S)-(-)-HA-966

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-HA-966, the levorotatory enantiomer of 3-amino-1-hydroxy-pyrrolidin-2-one, is a compound of significant interest due to its pronounced sedative, muscle relaxant, and ataxic properties.[1][2] Unlike its dextrorotatory counterpart, (R)-(+)-HA-966, which acts as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, the sedative effects of (S)-(-)-HA-966 are largely independent of this mechanism.[1][2] This technical guide provides a comprehensive overview of the sedative properties of (S)-(-)-HA-966, detailing its pharmacological profile, proposed mechanism of action, and relevant experimental data. The information is presented to support further research and development in the field of sedative-hypnotics and central nervous system depressants.

Pharmacological Profile

The central nervous system effects of the two enantiomers of HA-966 are distinctly different. While (R)-(+)-HA-966 is a well-characterized antagonist of the glycine/NMDA receptor, (S)-(-)-HA-966 is only weakly active at this site.[1][2] The sedative and ataxic effects of racemic HA-966 are primarily attributed to the (S)-(-)-enantiomer.[1]

Quantitative Data: Receptor Binding and In Vivo Potency

The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer.

| Compound | Assay | Preparation | Ligand | IC50 (µM) | Reference |

| (S)-(-)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 339 | [1][2] |

| (R)-(+)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 12.5 | [1][2] |

Table 1: Comparative in vitro binding affinities of HA-966 enantiomers at the NMDA receptor glycine site.

| Compound | Assay | Species | Endpoint | ED50 (mg/kg, i.v.) | Relative Potency (Ataxia) | Reference |

| (S)-(-)-HA-966 | Anticonvulsant | Mouse | Prevention of tonic extensor seizures | 8.8 | >25-fold more potent than (+)-enantiomer | [3] |

| (R)-(+)-HA-966 | Anticonvulsant | Mouse | Prevention of tonic extensor seizures | 105.9 | - | [3] |

Table 2: In vivo potency of HA-966 enantiomers.

Mechanism of Action: Disruption of Striatal Dopaminergic Pathways

The sedative properties of (S)-(-)-HA-966 are not mediated by the GABAB receptor, unlike other compounds with similar sedative profiles such as γ-hydroxybutyrate (GHB). Instead, the leading hypothesis points towards a disruption of striatal dopaminergic mechanisms.[1] This is supported by findings that systemic administration of the (-)-enantiomer of HA-966 inhibits the firing of dopamine (B1211576) neurons in the substantia nigra.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (S)-(-)-HA-966's sedative properties.

Behavioral Assessment of Sedation in Rodents

This protocol describes a method for assessing the sedative effects of (S)-(-)-HA-966 in mice or rats by observing changes in locomotor activity and the loss of the righting reflex.

Protocol Details:

-

Animals: Male mice (e.g., C57BL/6, 20-25 g) or rats (e.g., Sprague-Dawley, 200-250 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: On the day of the experiment, animals are brought to the testing room at least 1 hour before the start of the procedures to acclimate.

-

Drug Administration: (S)-(-)-HA-966 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A vehicle-only group serves as a control.

-

Locomotor Activity: Immediately after injection, animals are placed individually into open-field arenas (e.g., 40 x 40 x 30 cm). Their horizontal and vertical movements are tracked for a set period (e.g., 30-60 minutes) using an automated activity monitoring system.

-

Loss of Righting Reflex (LORR): At predetermined time points after drug administration, each animal is gently placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex.[4][5] The latency to LORR and the duration of LORR are recorded.

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of (S)-(-)-HA-966.

Protocol Details:

-

Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum. The animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: (S)-(-)-HA-966 is administered systemically.

-

Post-treatment Sample Collection: Dialysate collection continues for several hours to monitor changes in extracellular dopamine concentrations.

-

Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6][7]

Electrophysiological Recording of Substantia Nigra Dopamine Neurons

This protocol describes the in vivo extracellular single-unit recording of dopamine neurons in the substantia nigra pars compacta (SNc) of anesthetized rats.

Protocol Details:

-

Anesthesia and Surgery: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame. A craniotomy is performed to expose the brain surface overlying the substantia nigra.

-

Electrode Placement: A recording microelectrode is lowered into the SNc according to stereotaxic coordinates.

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow, regular firing rate, long-duration action potentials, and a specific waveform.[8][9]

-

Baseline Recording: Once a stable dopamine neuron is isolated, its baseline firing rate is recorded for a sufficient period.

-

Drug Administration: (S)-(-)-HA-966 is administered intravenously.

-

Post-Drug Recording: The firing rate of the neuron is continuously monitored to determine the effect of the compound.

Conclusion

(S)-(-)-HA-966 is a potent sedative agent with a mechanism of action that is distinct from many classical sedative-hypnotics. Its ability to induce sedation through the disruption of striatal dopaminergic pathways, rather than through direct interaction with GABA or NMDA receptors, makes it a valuable tool for neuropharmacological research. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential and underlying mechanisms of (S)-(-)-HA-966 and related compounds. Future research should aim to establish a more precise dose-response relationship for its sedative effects and further elucidate the specific molecular targets within the dopaminergic system.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Electrophysiological and immunocytochemical characterization of GABA and dopamine neurons in the substantia nigra of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Electrophysiological evidence for functionally distinct neuronal populations in the human substantia nigra [frontiersin.org]

A Technical Guide to (S)-(-)-HA 966: Re-evaluating its Role Beyond the GABA-B Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the pharmacological profile of (S)-(-)-HA 966, with a specific focus on its interaction with the GABA-B receptor. Contrary to the topic's premise, current scientific literature indicates that this compound exhibits no significant affinity for the GABA-B receptor.[1] Its prominent sedative and muscle relaxant effects are attributed to a distinct mechanism of action, likely involving the disruption of striatal dopaminergic pathways, akin to the effects of gamma-butyrolactone (B3396035) (GBL).[2][3][4] This document will first clarify the established pharmacology of this compound, presenting the available quantitative data for its interaction with the NMDA receptor. Subsequently, it will provide a comprehensive, albeit generalized, overview of the experimental protocols and signaling pathways relevant to the characterization of a true GABA-B receptor agonist, thereby serving as a valuable resource for neuropharmacological research.

The Pharmacological Profile of this compound: A Clarification

This compound is the S-enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA 966, is a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, this compound is significantly weaker at this site.[2][4] Instead, the S-enantiomer is recognized for its potent sedative, ataxic, and muscle relaxant properties.[2][3]

Initial hypotheses considered the GABAergic system, particularly the GABA-B receptor, as a potential mediator of these effects due to their resemblance to those of GABA-B agonists like baclofen. However, multiple studies have concluded that this compound has no affinity for the GABA-B receptor.[1] The prevailing hypothesis for its mechanism of action is a disruption of striatal dopaminergic mechanisms.[3][4]

Quantitative Data: Interaction with the NMDA Receptor

The only available quantitative binding data for this compound is for its weak interaction with the glycine site of the NMDA receptor. This is presented below for completeness and in contrast to its more potent R-enantiomer.

Table 1: Inhibitory Concentration (IC50) of HA-966 Enantiomers at the NMDA Receptor Glycine Site

| Enantiomer | Assay | IC50 (µM) | Reference |

| (S)-(-)-HA-966 | [3H]glycine binding | 339 | [2] |

| (R)-(+)-HA-966 | [3H]glycine binding | 12.5 | [2] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | 708 | [2][3] |

| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | 13 | [2][3] |

Characterizing a True GABA-B Receptor Agonist: A Methodological Guide

While this compound is not a GABA-B agonist, the following sections provide the standard methodologies and conceptual frameworks used to identify and characterize compounds that do act on this receptor.

Hypothetical Data Presentation for a GABA-B Agonist

For a novel compound being investigated as a potential GABA-B receptor agonist, the following tables would be populated with experimental data.

Table 2: Example Binding Affinity Data for a Hypothetical GABA-B Agonist

| Compound | Radioligand | Preparation | Ki (nM) |

| Compound X | [3H]-GABA | Rat cortical membranes | 150 |

| Compound X | [3H]-CGP54626 | Recombinant human GABA-B receptors | 200 |

Table 3: Example Functional Activity Data for a Hypothetical GABA-B Agonist

| Assay | System | Parameter Measured | EC50 (nM) |

| [35S]GTPγS Binding | CHO cells expressing human GABA-B receptors | G-protein activation | 350 |